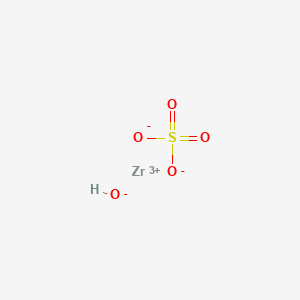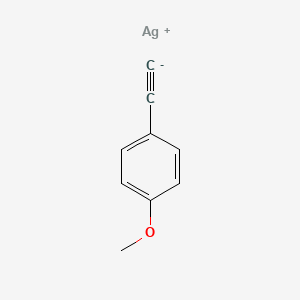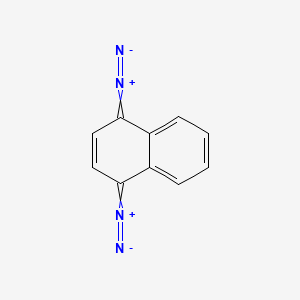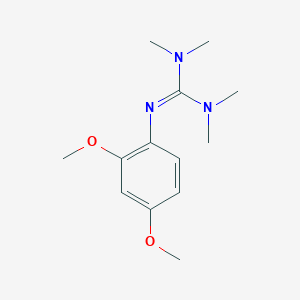![molecular formula C15H30O3 B14302775 1-Methoxy-1-[(2,4,4-trimethylpentan-2-yl)peroxy]cyclohexane CAS No. 125768-95-8](/img/structure/B14302775.png)
1-Methoxy-1-[(2,4,4-trimethylpentan-2-yl)peroxy]cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-1-[(2,4,4-trimethylpentan-2-yl)peroxy]cyclohexane is an organic peroxide compound It is characterized by the presence of a peroxy group attached to a cyclohexane ring, with a methoxy group and a 2,4,4-trimethylpentan-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-1-[(2,4,4-trimethylpentan-2-yl)peroxy]cyclohexane typically involves the reaction of cyclohexanone with 2,4,4-trimethylpentan-2-yl hydroperoxide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalytic systems and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methoxy-1-[(2,4,4-trimethylpentan-2-yl)peroxy]cyclohexane undergoes various chemical reactions, including:
Oxidation: The peroxy group can participate in oxidation reactions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced under specific conditions to yield corresponding alcohols or other reduced forms.
Substitution: The methoxy and peroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and organic peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-1-[(2,4,4-trimethylpentan-2-yl)peroxy]cyclohexane has several scientific research applications:
Chemistry: It is used as an initiator in polymerization reactions and as a reagent in organic synthesis.
Biology: The compound’s oxidative properties make it useful in studying oxidative stress and related biological processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is employed in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Methoxy-1-[(2,4,4-trimethylpentan-2-yl)peroxy]cyclohexane involves the generation of free radicals through the homolytic cleavage of the peroxy bond. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
- 1-Methoxy-1-[(2,4,4-trimethylpentan-2-yl)peroxy]cyclopentane
- 1-Methoxy-1-[(2,4,4-trimethylpentan-2-yl)peroxy]cycloheptane
- 1-Methoxy-1-[(2,4,4-trimethylpentan-2-yl)peroxy]cyclooctane
Comparison: Compared to these similar compounds, 1-Methoxy-1-[(2,4,4-trimethylpentan-2-yl)peroxy]cyclohexane is unique due to its specific ring size and the presence of the methoxy group. These structural features influence its reactivity and applications, making it particularly suitable for certain chemical and industrial processes.
Eigenschaften
CAS-Nummer |
125768-95-8 |
|---|---|
Molekularformel |
C15H30O3 |
Molekulargewicht |
258.40 g/mol |
IUPAC-Name |
1-methoxy-1-(2,4,4-trimethylpentan-2-ylperoxy)cyclohexane |
InChI |
InChI=1S/C15H30O3/c1-13(2,3)12-14(4,5)17-18-15(16-6)10-8-7-9-11-15/h7-12H2,1-6H3 |
InChI-Schlüssel |
CCMGUROHSFHCIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC(C)(C)OOC1(CCCCC1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Diethyl-5H-benzo[a]phenoxazin-9-amine](/img/structure/B14302694.png)

![4-Methylphenyl 2-[(4-chlorobenzoyl)oxy]benzoate](/img/structure/B14302705.png)









![1-Chloro-14-[(naphthalen-2-yl)oxy]-3,6,9,12-tetraoxatetradecane](/img/structure/B14302758.png)

